

1-Phenyl-1-butyne CAS number and physical constants

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Compound of Interest

Compound Name: 1-Phenyl-1-butyne

Cat. No.: B1346892

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Technical Guide: 1-Phenyl-1-butyne (CAS 622-76-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound **1-Phenyl-1-butyne**, including its key physical constants, experimental protocols for its application in organic synthesis, and a visualization of a common experimental workflow.

Core Compound Identification

Chemical Name: **1-Phenyl-1-butyne** CAS Number: 622-76-4[1][2][3] Synonyms: 1-Butynylbenzene, Ethylphenylacetylene[2][4][5]

Physical and Chemical Properties

1-Phenyl-1-butyne is a phenyl alkyl acetylenic compound.[1][5][6] The physical and chemical properties of **1-Phenyl-1-butyne** are summarized in the table below, providing essential data for its handling, application, and characterization in a laboratory setting.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀	[2]
Molecular Weight	130.19 g/mol	[1][2][3]
Appearance	Colorless to yellow to green clear liquid	[5][7]
Boiling Point	73-75 °C at 4 mmHg	[1][3][5][6]
Density	0.916 g/mL at 25 °C	[1][3][5][6]
Refractive Index	n ₂₀ /D 1.551	[1][3][5][6]
Flash Point	69 °C (156.2 °F) - closed cup	[1][3]

Experimental Protocols

1-Phenyl-1-butyne is a versatile substrate in organic synthesis, particularly in hydrogenation reactions to produce the corresponding alkenes with high stereoselectivity. The following protocol describes a general procedure for the liquid-phase stereoselective hydrogenation of **1-Phenyl-1-butyne** to (Z)-1-phenyl-1-butene, based on methodologies employing palladium-based catalysts.

Liquid-Phase Stereoselective Hydrogenation

This procedure outlines the selective reduction of the alkyne to a cis-alkene, a common transformation for this class of compounds.

Materials:

- **1-Phenyl-1-butyne**
- Palladium-supported catalyst (e.g., Pd on montmorillonite, Lindlar's catalyst)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
- Hydrogen gas (H₂)

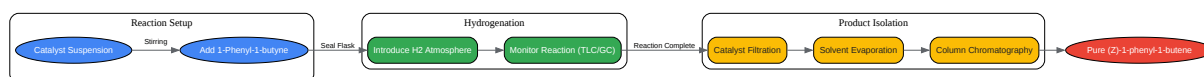
- Standard glassware for inert atmosphere reactions
- Magnetic stirrer and stir bar
- Filtration apparatus

Procedure:

- **Catalyst Suspension:** In a round-bottom flask equipped with a magnetic stir bar, the palladium-based catalyst is suspended in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- **Substrate Addition:** **1-Phenyl-1-butyne** is added to the stirred catalyst suspension. The reactant-to-catalyst ratio is a critical parameter and should be optimized for maximum stereoselectivity.
- **Hydrogenation:** The reaction flask is purged with hydrogen gas, and the reaction is allowed to proceed under a hydrogen atmosphere (typically at atmospheric pressure and 298 K).
- **Reaction Monitoring:** The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the desired alkene. This is crucial to prevent over-reduction to the corresponding alkane.
- **Work-up:** Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.
- **Purification:** The crude product can be further purified by column chromatography to isolate the (Z)-1-phenyl-1-butene.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the liquid-phase hydrogenation of **1-Phenyl-1-butyne**.



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Caption: Workflow for the stereoselective hydrogenation of **1-Phenyl-1-butyne**.

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